

Technical Support Center: GSK1521498 In Vivo Applications

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Compound of Interest		
Compound Name:	GSK1521498 free base	
	(hydrochloride)	
Cat. No.:	B3026538	Get Quote

This technical support center is designed for researchers, scientists, and drug development professionals utilizing GSK1521498 in in vivo experiments. It provides troubleshooting guidance and answers to frequently asked questions to help minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK1521498?

A1: GSK1521498 is a potent and selective antagonist and inverse agonist of the μ-opioid receptor (MOR).[1] Its primary mechanism involves blocking the activity of this receptor, which is a key component of the endogenous opioid system involved in reward, motivation, and pain perception.[2] In some experimental conditions with high MOR expression or following prolonged morphine pre-treatment, GSK1521498 can exhibit inverse agonist properties, meaning it can reduce the basal activity of the receptor.[3]

Q2: What are the known off-target effects of GSK1521498?

A2: GSK1521498 demonstrates high selectivity for the μ-opioid receptor. In vitro studies have shown it has approximately 14-fold selectivity for the μ-opioid receptor over both delta- and kappa-opioid receptor subtypes.[4] While a comprehensive screening panel against a wide range of unrelated targets is not publicly available, the known side effects at higher doses, such as mild to moderate impairments in attention and reductions in pain threshold, are likely related



to its on-target activity on the μ -opioid system.[2] Researchers should still consider the possibility of off-target effects, especially at high concentrations, and employ rigorous experimental controls.

Q3: What are the most common dose-dependent side effects observed with GSK1521498 in vivo?

A3: In human studies, clinically relevant doses (2, 5, and 10 mg once daily) were generally well-tolerated.[2] However, dose-related secondary pharmacodynamic effects were observed, particularly at the highest dose (10 mg), including mild to moderate impairments in attention and reductions in pressure pain threshold and tolerance.[2] In rodent studies, higher doses (e.g., 3 mg/kg) have been associated with conditioned taste aversion.[4]

Troubleshooting Guide: Minimizing Off-Target and Undesirable On-Target Effects

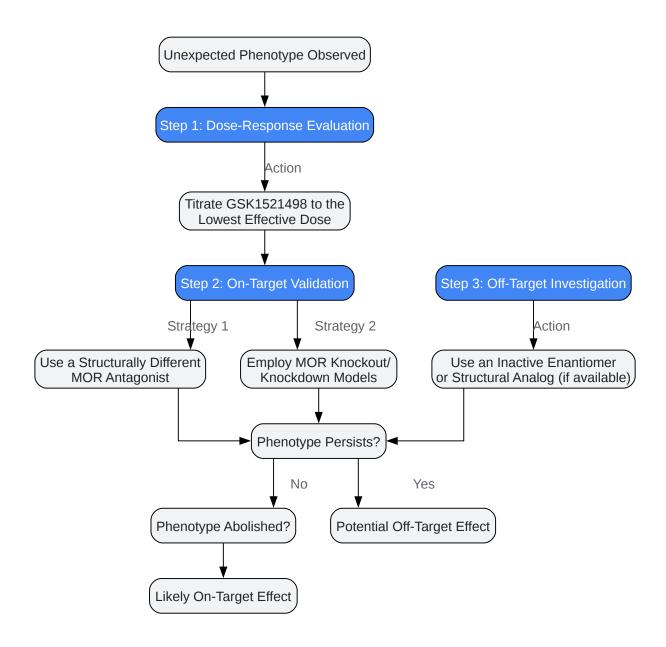
This guide provides a structured approach to troubleshoot and minimize potential unwanted effects of GSK1521498 in your in vivo experiments.

Issue 1: Unexpected Phenotypes or High Variability in Experimental Results

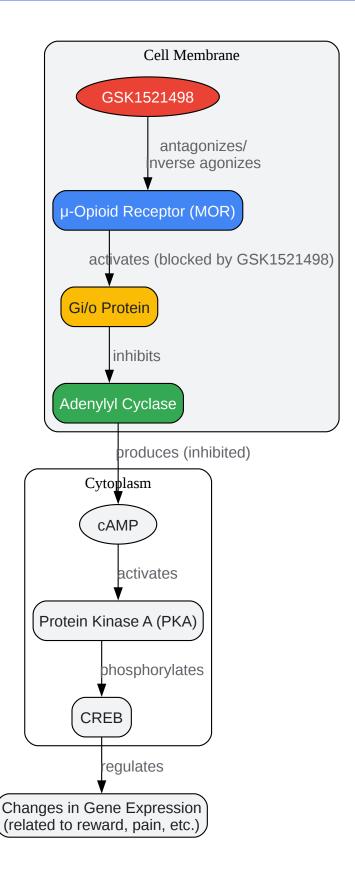
This could be due to either off-target effects or on-target effects that are undesirable for your specific research question.

Troubleshooting Workflow

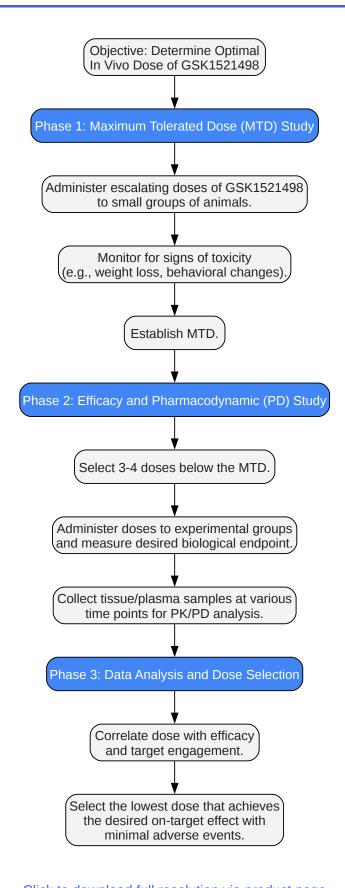












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References

- 1. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-dose safety, pharmacokinetics, and pharmacodynamics of the μ-opioid receptor inverse agonist GSK1521498 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel mu-opioid antagonist, GSK1521498, reduces ethanol consumption in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
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